5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 4058-91-7

Cat. No.: VC1975171

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4058-91-7 |

|---|---|

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |

| Standard InChI Key | NVRCXLPKLCKSSN-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)C(=O)O)N |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)N |

Introduction

Chemical Properties and Structure

Molecular Identification

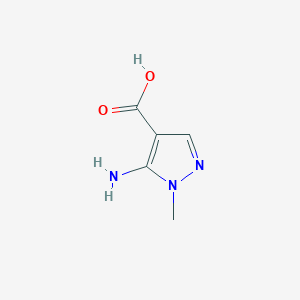

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic compound containing a pyrazole ring with two nitrogen atoms. The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 4058-91-7 |

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid |

| InChI Key | NVRCXLPKLCKSSN-UHFFFAOYSA-N |

| InChI Code | 1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |

| SMILES | CN1C(=C(C=N1)C(=O)O)N |

The molecule features a pyrazole ring with a methyl group attached to one of the nitrogen atoms (position 1), an amino group at position 5, and a carboxylic acid functionality at position 4 .

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits the following characteristics:

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF |

| Stability | Relatively stable under normal laboratory conditions |

| Storage Conditions | Recommended storage at 2-8°C under inert gas (nitrogen or argon) |

| Signal Word (Safety) | Warning |

| Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |

The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, making it an amphoteric molecule with interesting reactivity patterns and potential for derivatization .

Synthesis Methods

Classical Synthesis Approaches

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, with the most common approach involving the cyclization of appropriate precursors. One established route involves:

-

Reaction of methylhydrazine with suitable β-ketonitriles or ethoxy methylene ethyl cyanoacetate

-

Cyclization to form the pyrazole ring

-

Hydrolysis of the ester to the corresponding carboxylic acid

This synthetic strategy is based on the well-documented approach that "the most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines" .

Industrial Production Method

For industrial-scale production, a more efficient method has been described that uses:

-

40% methyl hydrazine aqueous solution as a starting material

-

Ethoxy methylene ethyl cyanoacetate as the second reactant

-

Toluene as a solvent

This method offers several advantages:

-

Simple process with easy operation

-

Substantially shortened reaction time

-

High product yield

-

Minimal environmental impact with no significant waste emissions

The process typically yields the ethyl ester (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), which can then be hydrolyzed to obtain the carboxylic acid .

Chemical Reactions

Reactivity Profile

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid exhibits reactivity through its three main functional groups:

-

Carboxylic Acid Group: Undergoes typical carboxylic acid reactions:

-

Esterification with alcohols

-

Amide formation with amines

-

Decarboxylation under specific conditions

-

-

Amino Group: The amino functionality at position 5 displays:

-

Nucleophilicity for substitution reactions

-

Ability to form diazonium salts

-

Potential for acetylation and other derivatizations

-

-

Pyrazole Ring: The heterocyclic core can participate in:

-

Electrophilic aromatic substitution reactions

-

Coordination with metal ions

-

Complex formation in various chemical systems

-

The amino group in 5-aminopyrazoles has been noted for its "significant basicity and nucleophilicity," which allows it to "undergo a series of nucleophilic substitution reactions to obtain derivative pyrazole compounds".

Key Transformation Reactions

Several important transformations of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid have been documented:

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | ROH, H+ catalyst | Corresponding esters (e.g., ethyl ester) |

| Amidation | Coupling reagents, amines | Carboxamide derivatives |

| Acetylation | Acetic anhydride or acetyl chloride | N-acetyl derivative |

| Halogenation | Halogenating agents | Halogenated derivatives |

| Hydrazide formation | Hydrazine | Carbohydrazide derivatives |

The compound has been used to synthesize more complex structures like "N′-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide" through multistep transformations .

Biological Activities

Structure-Activity Relationships

Research on structurally similar compounds has revealed important structure-activity relationships:

-

The 5-amino group is often essential for biological activity

-

Modifications of the carboxylic acid group (to esters or amides) can enhance specificity

-

Substitutions on the pyrazole ring can modulate potency and selectivity

For example, recent research has explored "5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors" targeting both wild-type and gatekeeper mutants in cancer therapy applications .

Applications

Pharmaceutical Applications

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have found applications in pharmaceutical research:

-

Drug Development: Used as building blocks in medicinal chemistry

-

Cancer Research: Derivatives explored as potential anticancer agents

-

Anti-inflammatory Compounds: Precursor to anti-inflammatory drug candidates

-

Enzyme Inhibitors: Foundation for compounds that modulate enzyme activity

The broader class of 5-aminopyrazoles has "attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries" .

Research and Industrial Applications

Beyond pharmaceutical applications, the compound serves important functions in:

-

Organic Synthesis: As a versatile intermediate in the preparation of complex molecules

-

Agrochemical Development: Precursor to pesticides and plant growth regulators

-

Materials Science: Building block for specialized materials

-

Analytical Chemistry: Reference standard for analytical methods

The versatility of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid makes it "of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities".

Related Compounds

Esters and Amides

Several important derivatives of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid include:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Properties |

|---|---|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | 169.18 g/mol | 31037-02-2 | Used as synthetic intermediate |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | 140.15 g/mol | 18213-75-7 | Precursor to bioactive compounds |

| N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide | C7H12N6O | - | - | Exists in hydrazonamide tautomer form |

These derivatives often serve as precursors or intermediates in the synthesis of more complex bioactive molecules .

Structural Analogs

Structurally related compounds with different substitution patterns include:

-

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Positional isomer with different biological properties

-

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid: Phenyl-substituted analog with distinct chemical reactivity

-

5-Amino-1H-pyrazole-4-carboxylic acid: The non-methylated parent compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume